molecular formula C6H7ClN2O2 B2373572 6-Chloro-3,4-dimethoxypyridazine CAS No. 2096-21-1

6-Chloro-3,4-dimethoxypyridazine

Cat. No. B2373572
CAS RN: 2096-21-1
M. Wt: 174.58
InChI Key: VJOQNYZNXHLAPW-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dimethoxypyridazine is a chemical compound with the CAS Number: 2096-21-1. It has a molecular weight of 174.59 and its molecular formula is C6H7ClN2O2 . It is a solid substance stored at an inert atmosphere, with a temperature between 2-8°C .


Synthesis Analysis

The synthesis of 6-Chloro-3,4-dimethoxypyridazine involves methoxylation of 3,4,6-trichloropyridazine . The process yields several types of methoxypyridazines, including a unique molecular complex composed of 6-chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine .


Molecular Structure Analysis

The InChI code for 6-Chloro-3,4-dimethoxypyridazine is 1S/C6H7ClN2O2/c1-10-4-3-5(7)8-9-6(4)11-2/h3H,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Chloro-3,4-dimethoxypyridazine is a solid substance stored at an inert atmosphere, with a temperature between 2-8°C . It has a molecular weight of 174.59 and its molecular formula is C6H7ClN2O2 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis in Anti-Cancer Research : A key application of 6-Chloro-3,4-dimethoxypyridazine has been in the synthesis of potential anti-cancer agents. This compound has been utilized in creating derivatives like 4-azido-3, 6-dimethoxypyridazine, which have shown promise in cancer research (Itai & Kamiya, 1963).

  • Chemical Reactions and Derivatives : It has been involved in various chemical reactions to synthesize novel compounds. For instance, its reaction with hydrazine led to the discovery of 4-amino-6-methoxy- and 4-amino-6-hydrazino(2H)-pyridazinones (Coates & Mckillop, 1993).

  • Molecular Complex Studies : Research has also explored its role in forming molecular complexes. A study on methoxylation of 3, 4, 6-trichloropyridazine found that dimethoxylation produced 6-chloro-3, 4-dimethoxypyridazine and a molecular complex, which was examined using thermal and X-ray analyses (Nagashima et al., 1987).

Biological Properties

  • Biological Activity Studies : Recent studies have shown that pyridazine derivatives, including those with 6-chloro-3,4-dimethoxypyridazine, possess significant biological properties like anti-tumor and anti-inflammatory activity. This has been confirmed through various techniques like NMR, IR, mass spectral studies, and single crystal X-ray diffraction (Sallam et al., 2021).

  • Surface Protection in Corrosion Inhibition : This compound has been investigated for its potential in protecting mild steel surface and inhibiting corrosion in acidic environments. Such applications are crucial in industrial and engineering contexts, demonstrating the versatility of this chemical (Olasunkanmi, Mashuga, & Ebenso, 2018).

  • Spectroscopic and Quantum Chemical Calculation Studies : The compound's structure and properties have been extensively studied using FT-IR, micro-Raman, and UV–vis spectroscopy, along with quantum chemical calculations. These studies help in understanding its molecular behavior and potential applications in various fields (Sarıkaya, Bahçelī, Varkal, & Dereli, 2017).

Safety And Hazards

The safety information for 6-Chloro-3,4-dimethoxypyridazine includes several hazard statements: H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

6-chloro-3,4-dimethoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-10-4-3-5(7)8-9-6(4)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOQNYZNXHLAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN=C1OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3,4-dimethoxypyridazine

CAS RN

2096-21-1
Record name 6-chloro-3,4-dimethoxypyridazine
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